Ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is a chemical compound with the molecular formula C7H11F3O4 It is a derivative of butanoic acid and contains trifluoromethyl, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4,4-trifluoro-3-methoxybutanoic acid.
Reduction: Ethyl 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate: Contains an additional methyl group on the butanoate backbone.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond in the butanoate backbone.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl, hydroxy, and methoxy functional groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65145-40-6 |
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Molecular Formula |
C7H11F3O4 |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate |
InChI |
InChI=1S/C7H11F3O4/c1-3-14-5(11)4-6(12,13-2)7(8,9)10/h12H,3-4H2,1-2H3 |
InChI Key |
CMPDAOHOWVBRNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)(O)OC |
Origin of Product |
United States |
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